{[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid
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Overview
Description
{[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}acetic acid is a complex organic compound characterized by the presence of multiple functional groups, including sulfanyl, acetamido, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the dichlorophenylmethyl sulfanyl intermediate: This can be achieved by reacting 2,4-dichlorobenzyl chloride with a thiol compound under basic conditions.
Acetamido group introduction: The intermediate can then be reacted with an acetamide derivative to introduce the acetamido group.
Final coupling: The resulting compound is then coupled with a phenylsulfanyl acetic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of acetamido to amine.
Substitution: Introduction of new functional groups on the dichlorophenyl ring.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
Exploration as a potential therapeutic agent due to its unique structural features.
Industry
Use in the development of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}acetic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
{[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}propionic acid: Similar structure with a propionic acid group instead of acetic acid.
{[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}butanoic acid: Similar structure with a butanoic acid group.
Uniqueness
The unique combination of functional groups in {[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}acetic acid may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H15Cl2NO3S2 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-[4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H15Cl2NO3S2/c18-12-2-1-11(15(19)7-12)8-24-9-16(21)20-13-3-5-14(6-4-13)25-10-17(22)23/h1-7H,8-10H2,(H,20,21)(H,22,23) |
InChI Key |
WDHQPHNAGHJFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O |
Origin of Product |
United States |
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